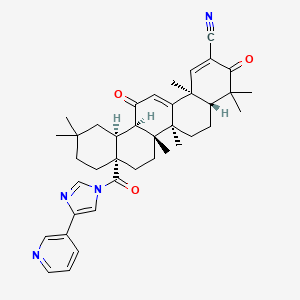

![molecular formula C16H13Cl2N3O3 B2382702 3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941898-19-7](/img/structure/B2382702.png)

3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

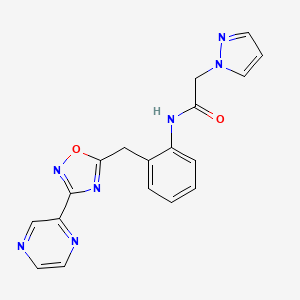

The compound “3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure of these compounds is monoclinic, with a P21/c space group .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using various techniques. For example, the molecular weight, linear formula, and CAS number of 2,4-dichloropyrido[2,3-d]pyrimidine have been reported .Scientific Research Applications

Anticancer Activity

The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly targeting CDK2 (cyclin-dependent kinase 2). CDK2 inhibition is an appealing strategy for cancer treatment, selectively impacting tumor cells . Further studies are needed to explore its mechanism of action and efficacy in vivo.

Kinase Inhibition

Given its trifluoromethyl and pyrimidine moieties, this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can modulate disease processes. Investigating its selectivity against various kinases could reveal potential therapeutic applications .

Photodynamic Therapy (PDT)

The quinone moiety in this compound could make it suitable for PDT. PDT involves light activation of a photosensitizer to generate reactive oxygen species, selectively damaging cancer cells. Assessing its phototoxicity and cellular uptake could reveal its PDT efficacy .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in regulating the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, resulting in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle progression, leading to the arrest of the cell cycle and induction of apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .

properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3/c1-20-14-13(12(24-2)5-6-19-14)15(22)21(16(20)23)8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANYBGGFKKCNLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)

![Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382625.png)

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2382626.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)

![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)